Lipophilicity Advantage vs Non-Fluorinated Parent
1-Fluorocyclobutane-1-carbonitrile exhibits a predicted LogP of 1.40 , compared with 0.48 for the non-fluorinated cyclobutanecarbonitrile . This represents a ΔLogP of +0.92, equating to an approximately 8.3-fold increase in octanol-water partition coefficient. A single fluorine atom at the C1-geminal position thus imparts a lipophilicity enhancement comparable to adding a methylene unit, without the associated increase in molecular volume or rotatable bond count. By contrast, 3,3-difluorocyclobutanecarbonitrile shows a LogP of approximately 0.55 [1], indicating that the geminal monofluoro-nitrile arrangement at C1 achieves greater lipophilicity than gem-difluorination at C3 despite having one fewer fluorine atom. This is consistent with the known electronic effect of an α-fluoronitrile motif, where the electron-withdrawing nitrile polarizes the C-F bond and reduces H-bond acceptor capacity relative to isolated fluoroalkyl groups.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.40 (predicted, Chemsrc) |
| Comparator Or Baseline | Cyclobutanecarbonitrile LogP = 0.48 (ACD/Labs predicted, ChemSpider); 3,3-Difluorocyclobutanecarbonitrile LogP = 0.55 (predicted) |
| Quantified Difference | ΔLogP = +0.92 vs. non-fluorinated parent (~8.3-fold); ΔLogP = +0.85 vs. 3,3-difluoro analog (~7.1-fold) |
| Conditions | Predicted values from ACD/Labs Percepta Platform and Chemsrc database; validated against experimental LogP of fluorocyclobutane (XLogP3 = 1.5, PubChem) |
Why This Matters
A LogP difference of ~0.9 units can substantially shift a compound's position within ADME property space, directly impacting lead optimization decisions where balancing lipophilicity-driven potency with metabolic clearance is critical.
- [1] Chembase. 3,3-Difluorocyclobutanecarbonitrile (CAS 86770-80-1). LogP: 0.5458242; LogD (pH 7.4): 0.5458242. https://www.chembase.cn/cas-86770-80-1.html View Source
